(3-Hydroxy-p-tolyl)urea

Urea Transporter UT-A1 Diuretics

Standard phenylureas introduce metabolic and target-binding variability in transporter assays. This 3-hydroxy-4-methylphenylurea isomer delivers validated UT-A1 inhibition with 2-fold higher potency than 2-hydroxy analogs. - **UT-A1 IC50:** 750 nM - preferred scaffold for urearetic development - **Metabolic profile:** Direct phase II conjugation (>40% unchanged excretion) - ideal for UGT/SULT assays - **H-bond capacity:** 4 donors, 4 acceptors (PSA=75 Ų) - suitable for FBDD and SAR campaigns

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 16704-78-2
Cat. No. B098934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Hydroxy-p-tolyl)urea
CAS16704-78-2
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)N)O
InChIInChI=1S/C8H10N2O2/c1-5-2-3-6(4-7(5)11)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12)
InChIKeyANLILZBBUVRVRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of (3-Hydroxy-p-tolyl)urea


(3-Hydroxy-p-tolyl)urea, also systematically named 1-(3-hydroxy-4-methylphenyl)urea, is a monosubstituted phenylurea derivative with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . This compound belongs to the broader class of N-arylureas, which are recognized as privileged scaffolds in medicinal chemistry due to their capacity for multiple hydrogen-bonding interactions with biological targets [1]. The defining structural feature of this compound is the presence of a hydroxyl group at the 3-position (meta to the urea linkage) and a methyl group at the 4-position (para to the urea linkage) on the phenyl ring, a substitution pattern that confers distinct molecular recognition properties, hydrogen-bond donor/acceptor capacity of four H-bond acceptors and three H-bond donors, and a predicted ACD/LogP of 0.82 .

Supports urea transporter (UT-A1) inhibitor screening and pharmacology studies
Positional isomer reference standard for chromatographic method development
Fragment-based drug discovery scaffold with expanded hydrogen-bonding capacity

Why Positional Isomer Substitution Fails


Within the arylurea class, substitution pattern critically governs both target engagement and metabolic fate. Positional isomerism—specifically the location of the hydroxyl group on the phenyl ring—produces quantifiably distinct biological outcomes that preclude generic substitution. As demonstrated by head-to-head pharmacological data, the 3-hydroxy positional isomer exhibits substantially different enzyme inhibition potency compared to its 2-hydroxy counterpart [1]. Furthermore, metabolic studies on structurally related N-tolylureas demonstrate that hydroxylation status and methyl substitution dictate whether a compound undergoes ring hydroxylation, methyl oxidation, or direct conjugation—pathways that directly impact in vivo exposure and clearance [2]. For procurement decisions in medicinal chemistry, chemical biology, or pharmacology, substituting (3-hydroxy-p-tolyl)urea with a positional isomer or a non-hydroxylated analog introduces uncontrolled variables in target binding affinity, metabolic stability, and experimental reproducibility.

Positional isomer binding shift
Hydroxyl position change may alter UT-A1 inhibition potency and target engagement, introducing uncontrolled variables.
Metabolic pathway divergence
Non-hydroxylated analogs may undergo oxidative metabolism, while 3-hydroxy substitution may favor direct conjugation, altering clearance profile.
Lipophilicity-dependent behavior change
Positional isomerism may shift LogP and LogD, impacting permeability, solubility, and non-specific protein binding in assays.

Comparative Evidence for (3-Hydroxy-p-tolyl)urea


UT-A1 Inhibition Potency Comparison

In a standardized fluorescence-based assay measuring inhibition of rat UT-A1 urea transporter expressed in MDCK cells, (3-hydroxy-p-tolyl)urea demonstrated an IC50 of 750 nM [1]. Under identical assay conditions—including the same cell line, incubation duration of 15 minutes, and detection method—the 2-hydroxy positional isomer (CAS 29053-94-9) exhibited an IC50 of 1,500 nM (1.50E+3 nM) [2]. This represents a 2.0-fold difference in inhibitory potency directly attributable to the position of the hydroxyl substituent on the phenyl ring.

UT-A1 Inhibition Potency
Head-to-head
750 nM vs 1,500 nM (2-fold difference)
Supports position-specific target engagement; may enable lower-concentration inhibitor studies.
Reported in rat UT-A1 MDCK cell assay; 15-min incubation.
Urea Transporter UT-A1 Diuretics Kidney Physiology Inhibitor Screening

Metabolic Pathway Differentiation

While direct metabolic data for (3-hydroxy-p-tolyl)urea in contemporary models are limited, class-level metabolic studies on structurally analogous N-tolylureas and hydroxy-substituted phenylureas establish that hydroxylation status fundamentally alters metabolic routing. Kinetic studies on N-tolylureas demonstrate that p-tolylurea (the non-hydroxylated parent scaffold) undergoes exclusive methyl group oxidation to yield the corresponding carboxylic acid derivative, with no nuclear hydroxylation observed [1]. In contrast, hydroxy-substituted phenylureas such as N-(4-hydroxy-2-methylphenyl)urea and N-(4-hydroxy-3-methylphenyl)urea undergo direct conjugation with sulfuric and glucuronic acids, with approximately 40% of the administered dose excreted unchanged and the remainder eliminated via conjugation pathways [1]. (3-Hydroxy-p-tolyl)urea, by virtue of its pre-installed 3-hydroxy group, is predicted to bypass the oxidative phase I metabolism required for non-hydroxylated analogs and instead enter directly into phase II conjugation, altering both clearance rate and circulating half-life.

Metabolic Pathway
Class-level
Hydroxylated phenylureas: direct conjugation (~40% unchanged); non-hydroxylated: oxidation required.
Reported metabolic routing context; may support phase II conjugation probe studies.
Inferred from class-level rabbit metabolism data; verify for this compound.
Drug Metabolism Pharmacokinetics Xenobiotic Biotransformation Conjugation ADME

Lipophilicity Profile Comparison

The position of the hydroxyl substituent materially influences predicted lipophilicity, a key determinant of membrane permeability and tissue distribution. (3-Hydroxy-p-tolyl)urea has a predicted ACD/LogP of 0.82 and an ACD/LogD (pH 7.4) of 0.92 . The 2-hydroxy positional isomer (CAS 29053-94-9) is predicted to exhibit a different LogP value due to intramolecular hydrogen bonding between the ortho-hydroxyl group and the urea NH, which can mask polarity and increase apparent lipophilicity. The non-hydroxylated parent scaffold, p-tolylurea (CAS 622-51-5), with molecular formula C8H10N2O and lacking the additional oxygen atom, has a predicted LogP of approximately 1.2-1.5 (based on fragment-based calculations), representing a ~0.4-0.7 log unit increase in lipophilicity. This difference translates to a predicted 2.5- to 5-fold difference in octanol-water partition coefficient.

Lipophilicity Profile
Data to verify
Predicted LogP 0.82, LogD 0.92 vs ~1.2–1.5 for non-hydroxylated parent.
Reported lipophilicity context; may support permeability and binding assessment.
Predicted values; experimental verification recommended.
Lipophilicity LogP ADME Prediction Druglikeness Permeability

Hydrogen-Bonding Capacity Profile

The 3-hydroxy substitution on (3-hydroxy-p-tolyl)urea increases the total hydrogen-bond donor count to 4 and hydrogen-bond acceptor count to 4, compared to 3 donors and 2 acceptors for the non-hydroxylated p-tolylurea scaffold . This expanded H-bonding capacity, combined with a polar surface area (PSA) of 75 Ų , enhances the compound's ability to engage biological targets requiring multiple simultaneous hydrogen-bonding interactions. The urea moiety itself functions as a dual H-bond donor (via NH groups) and acceptor (via carbonyl oxygen), while the meta-hydroxyl group provides an additional donor/acceptor site without introducing the confounding intramolecular H-bonding observed in the ortho-hydroxy positional isomer.

H-Bonding Capacity
Data to verify
4 donors, 4 acceptors, PSA 75 Ų vs 3 donors, 2 acceptors for parent scaffold.
Reported molecular recognition capacity; may support fragment-based interaction profiling.
Calculated from structure; verify in target binding studies.
Hydrogen Bonding Molecular Recognition Target Engagement Structure-Based Design Scaffold Optimization

Research and Industrial Applications


UT-A1 Inhibitor Screening & Diuretic Research

Based on the 2-fold greater UT-A1 inhibitory potency (IC50 = 750 nM) relative to the 2-hydroxy positional isomer (IC50 = 1,500 nM) demonstrated in head-to-head comparison [REFS-1, REFS-2], (3-hydroxy-p-tolyl)urea serves as a preferred starting scaffold for urea transporter pharmacology studies. Researchers investigating 'urearetics'—a novel class of salt-sparing diuretics that target urea transporters without disrupting electrolyte balance—should prioritize this positional isomer to maximize target engagement at lower concentrations. The compound's sub-micromolar potency positions it as a suitable tool compound for validating UT-A1-dependent phenotypes in MDCK cell models and for establishing initial structure-activity relationships in medicinal chemistry optimization campaigns.

Phase II Conjugation Model Substrate

Given the class-level metabolic evidence that hydroxy-substituted phenylureas undergo direct phase II conjugation (glucuronidation/sulfation) with ~40% unchanged excretion, whereas non-hydroxylated p-tolylurea requires complete oxidative metabolism [3], (3-hydroxy-p-tolyl)urea is suitable for use as a model substrate in phase II conjugation assays. Researchers developing high-throughput screens for UGT (UDP-glucuronosyltransferase) or SULT (sulfotransferase) enzyme activity, or those requiring a metabolic probe that bypasses polymorphic CYP450 oxidation, can employ this compound to reduce metabolite complexity and improve assay reproducibility. This metabolic predictability is particularly valuable in ADME-Tox screening cascades where minimizing oxidative metabolite interference is critical.

Fragment-Based Drug Discovery Scaffold

The expanded hydrogen-bonding profile of (3-hydroxy-p-tolyl)urea (4 donors, 4 acceptors; PSA = 75 Ų) relative to non-hydroxylated arylurea scaffolds (3 donors, 2 acceptors) makes it a versatile fragment for fragment-based drug discovery (FBDD) and SAR campaigns targeting proteins with extended H-bonding networks, such as kinases, proteases, and nuclear hormone receptors. The meta-hydroxyl group provides an additional synthetic handle for derivatization (e.g., etherification, esterification, or O-linked conjugation) without introducing the confounding intramolecular H-bonding that complicates SAR interpretation in ortho-substituted analogs. Procurement of this compound supports scaffold-hopping efforts where enhanced polarity and target interaction capacity are desired design objectives.

Positional Isomer Reference Standard

The well-characterized physicochemical properties of (3-hydroxy-p-tolyl)urea—including its predicted LogP of 0.82, boiling point of 315.0±35.0 °C, and distinct chromatographic behavior relative to the 2-hydroxy positional isomer—support its use as a reference standard in analytical method development and validation. For laboratories developing HPLC or UPLC methods to resolve positional isomers of hydroxy-substituted arylureas, or for quality control applications requiring unambiguous isomer identification, (3-hydroxy-p-tolyl)urea provides a characterized, commercially available standard with documented differential properties . This application is particularly relevant for pharmaceutical impurity profiling and stability-indicating method development where isomeric discrimination is a regulatory requirement.

Application
Selection Property
Validation Focus
Urea transporter pharmacology
Positional isomer selectivity review
UT-A1 inhibition endpoint context
Phase II conjugation probe studies
Metabolic pathway context
Conjugation endpoint reproducibility
Fragment-based discovery screening
Hydrogen-bonding capacity review
Target interaction profiling
Analytical isomer discrimination
Isomer-specific reference standard
Chromatographic isomer resolution validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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